Technical Guide: 1-Butyrylimidazole – Properties, Synthesis, and Applications in Drug Development
Technical Guide: 1-Butyrylimidazole – Properties, Synthesis, and Applications in Drug Development
Executive Summary
1-Butyrylimidazole (N-butyrylimidazole) represents a critical class of "azolide" reagents—activated amides that bridge the reactivity gap between stable esters and highly reactive acid chlorides.[1] In drug discovery and proteomics, this compound serves as a chemoselective acylating agent, capable of modifying nucleophiles (amines, alcohols) under mild conditions without the aggressive acidity associated with acyl chlorides. This guide provides a comprehensive technical analysis of 1-butyrylimidazole, detailing its physicochemical profile, mechanistic reactivity, synthesis protocols, and applications in bioconjugation and organic synthesis.
Part 1: Structural Analysis & Physicochemical Profile[2]
Chemical Identity
1-Butyrylimidazole consists of a butyryl chain attached to the N1 nitrogen of an imidazole ring.[1] Unlike standard amides, the lone pair on the N1 nitrogen is partially sequestered into the aromatic sextet of the imidazole ring.[1] This competition for electron density prevents the strong resonance stabilization typical of amides, rendering the carbonyl carbon significantly more electrophilic.[1]
Physicochemical Data Table
| Property | Value | Note |
| IUPAC Name | 1-(1H-imidazol-1-yl)butan-1-one | |
| CAS Number | 4122-54-7 | Verified Registry Number |
| Molecular Formula | C | |
| Molecular Weight | 138.17 g/mol | |
| Physical State | Liquid (Colorless to Light Yellow) | Hygroscopic |
| Density | 1.086 g/mL (at 25°C) | Denser than water |
| Boiling Point | ~247°C (760 mmHg) | Decomposes if distilled without vacuum |
| Solubility | DCM, THF, Acetonitrile, DMF | Hydrolyzes in water |
| Reactivity Class | Active Amide (Azolide) | Moisture Sensitive |
Structural Reactivity: The "Twisted Amide" Effect
The reactivity of 1-butyrylimidazole stems from the "azolide effect."[1] In a standard amide, the N-C=O bond has partial double-bond character due to resonance.[1] In 1-butyrylimidazole:
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Aromaticity vs. Resonance: The N1 lone pair is part of the imidazole aromatic system (
-electrons).[1] Delocalizing this pair into the carbonyl group would disrupt the aromaticity of the ring.[1] -
Leaving Group Ability: Upon nucleophilic attack, the imidazole ring is expelled.[1] Imidazole (pKa ~14.[1]5) is a much better leaving group than a standard amide anion (pKa ~30+), but worse than a chloride ion.[1] This places 1-butyrylimidazole in a "Goldilocks" zone: stable enough to handle (with precautions) but reactive enough to acylate hindered nucleophiles.[1]
Part 2: Mechanistic Reactivity[1]
The acylation mechanism follows a nucleophilic addition-elimination pathway.[1] A critical feature of this mechanism is the potential for autocatalysis or acid catalysis , where the basic N3 nitrogen of the imidazole ring accepts a proton, making the leaving group a neutral imidazole molecule rather than an anion.
Reaction Pathway Diagram
The following diagram illustrates the activation and transfer mechanism.[1]
Figure 1: Mechanistic flow of nucleophilic acyl substitution using 1-butyrylimidazole.
Part 3: Synthesis Protocol
While 1-butyrylimidazole can be purchased, in situ preparation is often preferred in drug development workflows to avoid hydrolysis during storage.[1]
Standard Preparation (Schotten-Baumann Type)
Objective: Synthesize 1-butyrylimidazole from butyryl chloride.
Reagents:
-
Imidazole (2.0 eq) or Imidazole (1.0 eq) + Triethylamine (1.1 eq)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Dissolve Imidazole (20 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Add Butyryl Chloride (10 mmol) dropwise via a syringe or addition funnel over 15 minutes.
-
Observation: A white precipitate (imidazolium chloride) will form immediately if using excess imidazole.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.
-
Workup (Isolation):
-
Filter the mixture under nitrogen to remove the imidazolium chloride salt.[1]
-
Concentrate the filtrate under reduced pressure (rotary evaporator).[1]
-
Purification: If high purity is required, vacuum distillation is recommended (BP ~100°C at reduced pressure).[1] For most applications, the crude oil is sufficiently pure (>95%).[1]
-
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow for 1-butyrylimidazole.[1]
Part 4: Applications in Drug Discovery & Proteomics
Chemoselective Acylation
In medicinal chemistry, 1-butyrylimidazole is superior to butyryl chloride when selectivity is required.[1]
-
Scenario: A molecule contains both a primary amine and a secondary alcohol.[1]
-
Outcome: 1-Butyrylimidazole will selectively acylate the amine (forming an amide) while leaving the alcohol untouched under neutral conditions.[1] Acid chlorides would likely acylate both.[1]
Protein Modification (Activity-Based Probes)
N-acylimidazoles are used to probe the active sites of serine hydrolases and proteases.[1]
-
Mechanism: The histidine residue in the enzyme's catalytic triad attacks the 1-butyrylimidazole, transferring the butyryl group to the enzyme (acylation). This mimics the natural enzymatic intermediate, allowing researchers to study enzyme kinetics or inhibit the enzyme irreversibly if the acyl group is designed to be stable.[1]
Cellulose and Carbohydrate Functionalization
Research indicates that 1-butyrylimidazole is effective for the acylation of cellulose in ionic liquids (e.g., LiCl/DMAc).[1] The reaction is entropy-driven and allows for the precise control of the Degree of Substitution (DS), modifying the solubility and thermal properties of the biopolymer [1].
Part 5: Handling, Stability, and Safety
Moisture Sensitivity (Critical)
1-Butyrylimidazole is hygroscopic .[1] Upon contact with atmospheric moisture, it hydrolyzes back to butyric acid and imidazole.[1]
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) in a desiccator.
-
Indicator: A strong smell of "rancid butter" (butyric acid) indicates decomposition.[1]
Safety Profile
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][3]
-
PPE: Chemical-resistant gloves (Nitrile), safety goggles, and fume hood usage are mandatory.[1]
References
-
El Seoud, O. A., et al. (2013).[1] "Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide." Biomacromolecules.
-
Staab, H. A. (1962).[1] "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition. [1]
-
PubChem. (2025).[1][4][3] "1-Butyrylimidazole Compound Summary." National Library of Medicine.[1] [1]
-
ECHEMI. (2024).[1] "1-Butyrylimidazole Physical Properties and Safety."
